N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
Description
N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a nitrophenyl group, and an acridinyl moiety
Properties
Molecular Formula |
C27H20N4O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C27H20N4O5/c1-17-10-11-18(14-24(17)31(34)35)25-13-12-19(36-25)15-28-29-26(32)16-30-22-8-4-2-6-20(22)27(33)21-7-3-5-9-23(21)30/h2-15H,16H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
VTZWLEQDHMEVFG-RWPZCVJISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the preparation of the furan ring substituted with a nitrophenyl group. This is followed by the formation of the acridinyl moiety. The final step involves the condensation of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities.
Furan derivatives: Used in various chemical and biological applications.
Acridine derivatives: Explored for their potential use in medicinal chemistry. The uniqueness of N’-[(E)-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE lies in its combination of these structural features, which may confer unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
